(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one
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Overview
Description
(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
Target of Action
The primary target of this compound is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events. It acts via the formation of large multiprotein complexes and is involved in the deacetylation of SP proteins, SP1 and SP3, thereby regulating their function .
Biochemical Pathways
The compound’s interaction with HDAC1 affects various biochemical pathways. For instance, it can influence the transcriptional repression of circadian target genes, such as PER1, mediated by the large PER complex or CRY1 through histone deacetylation . It also plays a role in the deacetylation of ‘Lys-310’ in RELA, thereby inhibiting the transcriptional activity of NF-kappa-B .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to alterations in protein acetylation. This can lead to a variety of downstream effects, including changes in cell cycle progression, transcriptional regulation, and other cellular processes .
Preparation Methods
The synthesis of (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as a base. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product. The crude product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Addition: The compound can participate in addition reactions with electrophiles such as halogens or hydrogen halides, leading to the formation of addition products.
Scientific Research Applications
(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Due to its potential biological activities, the compound is investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials and organic semiconductors
Comparison with Similar Compounds
(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:
(2E,4E)-5-(4-(dimethylamino)phenyl)-1-(naphthalen-2-yl)penta-2,4-dien-1-one: This compound has a dimethylamino group instead of a bromine atom, which may result in different chemical and biological properties.
(2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid: This compound has a cyano group and a methoxyphenyl ring, which may affect its reactivity and applications.
(2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid:
Properties
IUPAC Name |
(2E,4E)-4-bromo-1-naphthalen-2-yl-5-phenylpenta-2,4-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXPJNZPUGSFKT-VIWRHKKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=C\C(=O)C2=CC3=CC=CC=C3C=C2)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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